2,5-Dichloro-1,3-benzothiazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dichloro-1,3-benzothiazole-4-sulfonyl chloride” is a chemical compound . It is related to “1,3-Benzothiazole-4-sulfonyl Chloride” which is used for R&D purposes .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular formula of “1,3-Benzothiazole-4-sulfonyl Chloride” is C7H4ClNO2S2 . The InChI code is 1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H .Chemical Reactions Analysis
Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Physical and Chemical Properties Analysis
The molecular weight of “1,3-Benzothiazole-4-sulfonyl Chloride” is 233.7 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Benzothiazole Derivatives
Chemical Transformations and Synthesis : The compound serves as a precursor in the synthesis of benzothiazole derivatives, demonstrating versatility in reactions with water, alcohols, and amines to produce sulfonic acids, esters, and amides. This showcases its role in facilitating diverse chemical transformations (D. A. Dushamov et al., 2020).
Methodologies for Synthesis : A methodology describes the preparation of Benzothiazole-2-sulfonyl chloride using 2-mercaptobenzothiazole, highlighting efficient synthesis techniques that are crucial for further chemical investigations and applications (Fang Wu-hon, 2015).
Catalysis and Reaction Media
- Innovative Reaction Media : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation showcases the compound's application in developing novel catalytic systems and reaction media, which are essential for enhancing reactivity and yield in chemical syntheses (S. Nara et al., 2001).
Advanced Materials and Sensors
Material Science and Engineering : The study of tubular J-aggregates of thiacarbocyanine dyes indicates the potential of benzothiazole derivatives in developing materials with unique optical properties, contributing to advancements in material science and nanotechnology (H. Berlepsch et al., 2018).
Sensors for Fluoride Ion Detection : Research into 2,1,3-benzothiadiazole derivatives as sensors for fluoride ion emphasizes the compound's application in environmental monitoring and public health, demonstrating the versatility of benzothiazole derivatives in creating selective and sensitive sensors (Jiefei Wu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Properties
IUPAC Name |
2,5-dichloro-1,3-benzothiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO2S2/c8-3-1-2-4-5(11-7(9)14-4)6(3)15(10,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDWWNLLPPORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)Cl)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.